

# physical and chemical properties of 4-(pyridin-2-yl)butanoic acid

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## Compound of Interest

Compound Name: 4-(Pyridin-2-yl)butanoic acid

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An In-depth Technical Guide to **4-(Pyridin-2-yl)butanoic Acid**: Physicochemical Properties and Experimental Analysis

## Introduction

**4-(Pyridin-2-yl)butanoic acid** is a heterocyclic compound incorporating a pyridine ring and a butanoic acid chain. This unique structural combination imparts a range of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and drug development. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group allows for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of the physical and chemical properties of **4-(pyridin-2-yl)butanoic acid**, along with detailed experimental protocols for its characterization, tailored for researchers, scientists, and professionals in the field of drug development.

## Molecular and Physicochemical Properties

The fundamental properties of **4-(pyridin-2-yl)butanoic acid** are summarized in the table below. These parameters are crucial for its identification, handling, and application in various experimental settings.

Property	Value	Source(s)
CAS Number	102879-51-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	165.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Melting Point	84-85 °C	<a href="#">[1]</a>
Boiling Point (Predicted)	303.7±17.0 °C	<a href="#">[1]</a>
Density (Predicted)	1.154±0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
pKa (Predicted)	4.46±0.10	<a href="#">[1]</a>
IUPAC Name	4-(pyridin-2-yl)butanoic acid	<a href="#">[3]</a>
SMILES	C(CC1=NC=CC=C1)CC(=O)O	<a href="#">[6]</a>
InChI	InChI=1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12)	<a href="#">[3]</a>
InChIKey	HUWVYTTVLDALOP-UHFFFAOYSA-N	<a href="#">[3]</a>

## Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-(pyridin-2-yl)butanoic acid**.

- <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the downfield region ( $\delta$  7.0-8.5 ppm). The aliphatic protons of the butanoic acid chain would appear more upfield. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet in the region of  $\delta$  10-12 ppm.[\[7\]](#)
- <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>13</sup>C NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid ( $\delta$  160-180 ppm), the carbons of the pyridine ring, and the aliphatic carbons.[\[7\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid around  $2500\text{-}3300\text{ cm}^{-1}$ . A sharp C=O stretching absorption for the carbonyl group will be present around  $1700\text{ cm}^{-1}$ . C-N and C=C stretching vibrations from the pyridine ring will also be observable.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol).[8] Fragmentation patterns may include the loss of the carboxyl group (-COOH) and cleavage of the aliphatic chain.[7]

## Solubility Profile and Determination

The solubility of **4-(pyridin-2-yl)butanoic acid** is dictated by its amphoteric nature, possessing both an acidic carboxylic acid and a basic pyridine ring. This allows for solubility in both acidic and basic aqueous solutions, as well as in some organic solvents.

## Experimental Protocol for Solubility Determination[9] [10][11]

- Preparation: Label a series of test tubes for each solvent to be tested (e.g., water, 5% HCl, 5% NaOH, 5%  $\text{NaHCO}_3$ , and an organic solvent like diethyl ether).
- Sample Addition: Add approximately 25 mg of **4-(pyridin-2-yl)butanoic acid** to each test tube.
- Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions.
- Mixing: Vigorously shake each test tube for 60 seconds after each solvent addition.
- Observation: Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
- Interpretation:
  - Solubility in water suggests the presence of polar functional groups.
  - Solubility in 5% NaOH indicates an acidic compound (carboxylic acid).

- Solubility in 5%  $\text{NaHCO}_3$  suggests a strong organic acid.
- Solubility in 5%  $\text{HCl}$  indicates a basic compound (pyridine ring).
- Solubility in diethyl ether suggests a nonpolar character.



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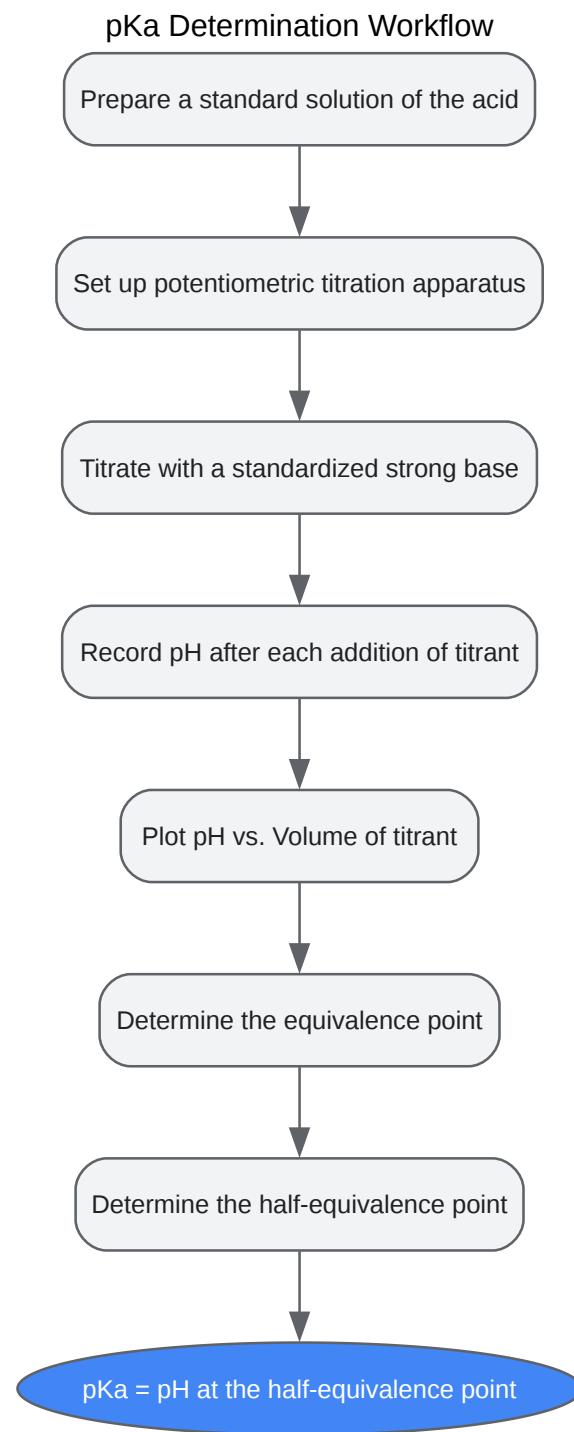
Caption: Workflow for solubility testing.

## Acid-Base Properties and pKa Determination

The pKa is a quantitative measure of the strength of an acid in solution. For **4-(pyridin-2-yl)butanoic acid**, there are two ionizable groups: the carboxylic acid and the pyridinium ion (the protonated form of the pyridine ring). The predicted pKa of 4.46 likely corresponds to the carboxylic acid group.<sup>[1]</sup>

## Experimental Protocol for pKa Determination via Potentiometric Titration[12]

- Solution Preparation: Prepare a standard solution of **4-(pyridin-2-yl)butanoic acid** of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low).
- Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., NaOH).
- Titration: Add the titrant in small increments, recording the pH after each addition.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.



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Caption: Workflow for pKa determination.

## Synthesis and Reactivity

A plausible synthetic route to **4-(pyridin-2-yl)butanoic acid** could involve the reaction of a suitable pyridine derivative with a four-carbon building block. For instance, a related compound, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, is synthesized from 2-aminopyridine and succinic anhydride.[9]

The reactivity of **4-(pyridin-2-yl)butanoic acid** is characterized by the reactions of its two functional groups:

- Carboxylic Acid Group: This group can undergo esterification, amide formation, reduction to an alcohol, and conversion to an acid chloride. The synthesis of the ethyl ester of **4-(pyridin-2-yl)butanoic acid** has been reported, demonstrating this reactivity.[10]
- Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom can be alkylated or oxidized.

## Applications in Research and Drug Development

The structural motifs present in **4-(pyridin-2-yl)butanoic acid** are prevalent in many biologically active molecules. The pyridine ring is a common feature in pharmaceuticals, and the carboxylic acid group can serve as a handle for forming various derivatives or as a key interacting group with biological targets. While specific applications of **4-(pyridin-2-yl)butanoic acid** are not extensively documented in publicly available literature, its analogs and derivatives are of considerable interest. For example, 4-Methoxy-2-(pyridin-3-yl)butanoic acid is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[11] Furthermore, related compounds like 4-oxo-4-(3-pyridyl)butanoic acid are metabolites of nicotine and have been studied in the context of tobacco use.[12][13] The structural similarity suggests that **4-(pyridin-2-yl)butanoic acid** could serve as a valuable scaffold for the development of novel therapeutic agents.

## Conclusion

**4-(Pyridin-2-yl)butanoic acid** is a versatile molecule with a rich chemical profile. Its amphoteric nature, coupled with the reactivity of its carboxylic acid and pyridine moieties, makes it a valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, as outlined in this guide, is paramount for its effective utilization in research and drug development endeavors. The provided experimental

protocols offer a practical framework for the characterization of this and similar compounds, ensuring scientific rigor and reproducibility.

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